N-(1H-indol-3-ylmethyl)cyclopentanamine
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Overview
Description
N-(1H-indol-3-ylmethyl)cyclopentanamine is a compound that features an indole moiety attached to a cyclopentanamine group Indole derivatives are significant in various fields due to their biological activities and presence in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-ylmethyl)cyclopentanamine typically involves the reaction of indole derivatives with cyclopentanamine under specific conditions. One common method is the reductive amination of indole-3-carboxaldehyde with cyclopentanamine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-3-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(1H-indol-3-ylmethyl)cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-ylmethyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(1H-indol-3-ylmethyl)cycloheptanamine: Similar structure but with a cycloheptane ring.
N-(1H-indol-3-ylmethyl)cyclobutanamine: Similar structure but with a cyclobutane ring.
Uniqueness
N-(1H-indol-3-ylmethyl)cyclopentanamine is unique due to its specific ring size, which can influence its chemical reactivity and biological activity. The cyclopentane ring provides a distinct steric and electronic environment compared to other ring sizes, potentially leading to different interactions with molecular targets.
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-2-6-12(5-1)15-9-11-10-16-14-8-4-3-7-13(11)14/h3-4,7-8,10,12,15-16H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNFWSOOLPRXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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